Tert-butyl N-butyl-N-(3-nitrophenyl)carbamate
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Overview
Description
Tert-butyl N-butyl-N-(3-nitrophenyl)carbamate is an organic compound known for its unique chemical structure and properties It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a butyl group, and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-butyl-N-(3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with butylamine and 3-nitrophenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-butyl-N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group (–NO2) can be reduced to an amino group (–NH2) under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Tert-butyl N-butyl-N-(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-butyl-N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-nitrophenyl)carbamate
- Tert-butyl N-butylcarbamate
- N-butyl-N-(3-nitrophenyl)carbamate
Uniqueness
Tert-butyl N-butyl-N-(3-nitrophenyl)carbamate is unique due to the presence of both tert-butyl and butyl groups, along with a 3-nitrophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential biological activity further distinguish it from similar carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-butyl-N-(3-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-6-10-16(14(18)21-15(2,3)4)12-8-7-9-13(11-12)17(19)20/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQUXXUINCIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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